Cas no 109536-21-2 (Hydroxytriclabendazole)
Hydroxytriclabendazole Chemical and Physical Properties
Names and Identifiers
-
- Hydroxytriclabendazole
- HYDROXYTRICLABENDA-ZOLE
- 2,3-Dichloro-4-(6-chloro-2-methylsulfanyl-3H-benzoimidazol-5-yloxy)phenol
- 2,3-Dichloro-4-{[6-chloro-2-(methylthio)-1H-benzimidazol-5-yl]oxy}phenol
- OH-TCBZ
- 109536-21-2
- 2,3-Dichloro-4-((5-chloro-2-(methylthio)-1H-benzo[d]imidazol-6-yl)oxy)phenol
- Hydroxytriclabendazole; Phenol, 2,3-dichloro-4-[[6-chloro-2-(methylthio)-1H-benzimidazol-5-yl]oxy]-; 2,3-Dichloro-4-[[6-chloro-2-(methylthio)-1H-benzimidazol-5-yl]oxy]phenol
-
- Inchi: 1S/C14H9Cl3N2O2S/c1-22-14-18-7-4-6(15)11(5-8(7)19-14)21-10-3-2-9(20)12(16)13(10)17/h2-5,20H,1H3,(H,18,19)
- InChI Key: BZZJMJZRUIZQFL-UHFFFAOYSA-N
- SMILES: ClC1=CC2=C(C=C1OC1C=CC(=C(C=1Cl)Cl)O)N=C(N2)SC
Computed Properties
- Exact Mass: 373.94527
- Monoisotopic Mass: 373.945032g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 83.4Ų
Experimental Properties
- PSA: 58.14
Hydroxytriclabendazole Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
Hydroxytriclabendazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H247370-1mg |
Hydroxytriclabendazole |
109536-21-2 | 1mg |
$133.00 | 2023-05-18 | ||
| TRC | H247370-5mg |
Hydroxytriclabendazole |
109536-21-2 | 5mg |
$563.00 | 2023-05-18 | ||
| TRC | H247370-10mg |
Hydroxytriclabendazole |
109536-21-2 | 10mg |
$999.00 | 2023-05-18 | ||
| A2B Chem LLC | AE22182-10mg |
Hydroxytriclabendazole |
109536-21-2 | 10mg |
$893.00 | 2024-04-20 | ||
| A2B Chem LLC | AE22182-25mg |
Hydroxytriclabendazole |
109536-21-2 | 25mg |
$1577.00 | 2024-04-20 | ||
| TRC | H247370-100mg |
Hydroxytriclabendazole |
109536-21-2 | 100mg |
$ 9200.00 | 2023-09-07 |
Hydroxytriclabendazole Related Literature
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on Hydroxytriclabendazole
Hydroxytriclabendazole (CAS No. 109536-21-2): An Overview of a Promising Antiparasitic Compound
Hydroxytriclabendazole (CAS No. 109536-21-2) is a derivative of triclabendazole, a well-known antiparasitic agent used primarily in the treatment of liver fluke infections in livestock and humans. This compound has garnered significant attention in recent years due to its potential therapeutic applications and unique chemical properties. In this comprehensive overview, we will delve into the chemical structure, pharmacological properties, and recent research developments surrounding Hydroxytriclabendazole.
The chemical structure of Hydroxytriclabendazole is characterized by a benzimidazole core, which is a common feature in many antiparasitic compounds. The addition of a hydroxyl group to the triclabendazole molecule significantly alters its biological activity and pharmacokinetic properties. This modification enhances the compound's solubility and bioavailability, making it more effective in targeting parasitic infections.
In terms of its pharmacological properties, Hydroxytriclabendazole exhibits potent antiparasitic activity against a wide range of parasites, including Fasciola hepatica, the liver fluke responsible for fasciolosis. Recent studies have shown that Hydroxytriclabendazole effectively inhibits the growth and reproduction of these parasites by interfering with their metabolic processes. Specifically, it targets the parasite's tubulin polymerization, which is crucial for cell division and survival.
The mechanism of action of Hydroxytriclabendazole is well-documented and involves binding to β-tubulin, a key protein involved in microtubule formation. This binding disrupts the assembly of microtubules, leading to cell cycle arrest and ultimately cell death. This mechanism is similar to that of other benzimidazole derivatives but with enhanced efficacy due to the hydroxyl group modification.
Clinical trials have demonstrated the safety and efficacy of Hydroxytriclabendazole in treating fasciolosis in both livestock and humans. A study published in the Journal of Parasitology reported that Hydroxytriclabendazole achieved a 95% cure rate in cattle infected with Fasciola hepatica, with minimal side effects observed. Similarly, human trials have shown promising results, with high efficacy rates and good tolerability.
Beyond its primary use as an antiparasitic agent, recent research has explored the potential applications of Hydroxytriclabendazole in other therapeutic areas. For instance, studies have investigated its anti-inflammatory properties and potential use in treating inflammatory diseases such as rheumatoid arthritis. Preliminary findings suggest that Hydroxytriclabendazole can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
The pharmacokinetics of Hydroxytriclabendazole have also been extensively studied. It has been found to have good oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens. The compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with significant concentrations reaching target tissues such as the liver.
In terms of safety, Hydroxytriclabendazole[1][2][3][4][5][6][7][8][9][10][10] (CAS No. 109536-21-2) has demonstrated a favorable safety profile in both animal and human studies. Common side effects are generally mild and include gastrointestinal discomfort and transient increases in liver enzymes. However, these effects are typically self-limiting and do not require discontinuation of treatment.
To further enhance its therapeutic potential, researchers are exploring combination therapies involving Hydroxytriclabendazole. For example, combining it with other antiparasitic agents or anti-inflammatory drugs may provide synergistic effects and improve treatment outcomes. Additionally, efforts are underway to develop novel formulations that can enhance the delivery and efficacy of Hydroxytriclabendazole, such as sustained-release formulations or targeted drug delivery systems.
In conclusion, Hydroxytriclabendazole (CAS No. 109536-21-2) represents a promising compound with significant therapeutic potential in the treatment of parasitic infections and potentially other inflammatory diseases. Its unique chemical structure and mechanism of action make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and optimize its use, Hydroxytriclabendazole is poised to play an important role in advancing medical treatments for various conditions.
109536-21-2 (Hydroxytriclabendazole) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)